![molecular formula C11H19NO3 B1404992 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1389264-27-0](/img/structure/B1404992.png)
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Overview
Description
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, also known as tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a chemical compound with the molecular weight of 213.28 . It is a solid substance stored at refrigerator temperatures .
Synthesis Analysis
1-Azaspiro[3.3]heptanes were synthesized and validated biologically as bioisosteres of piperidine . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . Reduction of the β-lactam ring with alane produced this compound .Molecular Structure Analysis
The InChI code for this compound is1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO . This forms spirocyclic β-lactams, which are then reduced with alane to produce the final product .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 213.28 .Scientific Research Applications
Photocatalytic Applications
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane shows potential in the field of photocatalysis. The material, referenced as BOC, belongs to the Aurivillius-related oxide family and is identified for its applications in photocatalysis, among other fields. It’s noted for its wide band gap, which constrains its visible light absorption and utilization. However, research has been directed towards enhancing the visible light-driven photocatalytic performance of BOC through various modification strategies, focusing on improving photocatalytic activity and expanding its functional applications (Ni et al., 2016).
Biomedical and Industrial Applications
The compound also demonstrates a broad spectrum of applications in the biomedical and industrial sectors. Hydroxyethylcellulose, a derivative of cellulose and potentially similar in functional groups to this compound, is extensively used in fields such as biomedical, paint industry, agriculture, and cosmetics. The ability to graft hydroxyethylcellulose with different polymers extends its industrial uses, suggesting that similar functionalization could be applicable to this compound for creating new biomaterials with enhanced properties and versatile applications (Noreen et al., 2020).
Structure-Activity Relationships in Antioxidant Properties
The compound's structure, particularly if similar to hydroxycinnamic acids (HCAs), may play a crucial role in its antioxidant properties. Studies focusing on HCAs reveal that the presence of certain structural features, such as an unsaturated bond on the side chain and specific modifications on the aromatic ring or the carboxylic function, are essential for their antioxidant activity. This insight into structure-activity relationships can guide the exploration of this compound’s potential antioxidant applications (Razzaghi-Asl et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
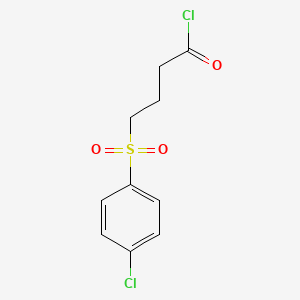
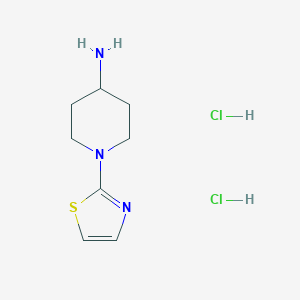
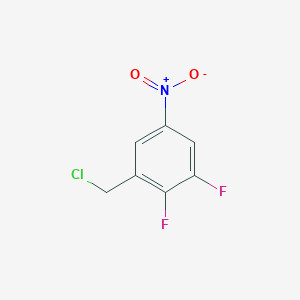

![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
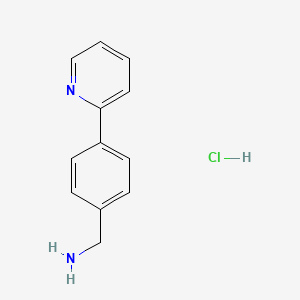
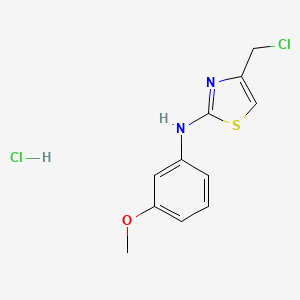
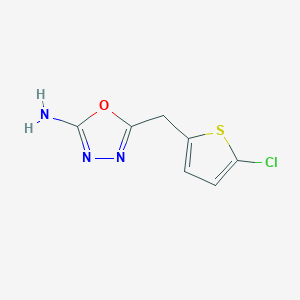
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)



![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
